
Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate
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Overview
Description
EINECS 281-220-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of EINECS 281-220-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent safety and environmental regulations .
Chemical Reactions Analysis
EINECS 281-220-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions might involve reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is characterized by its molecular formula C14H17NO4 and a molecular weight of approximately 263.29 g/mol. The compound includes functional groups that contribute to its reactivity and potential applications in pharmaceutical development.
Pharmaceutical Applications
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Anticancer Activity :
- Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit receptor tyrosine kinases involved in tumor proliferation, suggesting potential use in cancer therapies .
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of N-formyl derivatives led to improved selectivity against cancer cells while minimizing toxicity to normal cells.
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Anti-inflammatory Properties :
- This compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammatory markers in vitro and in vivo.
- Case Study : Research published in the European Journal of Pharmacology reported that certain analogs reduced the production of pro-inflammatory cytokines in activated macrophages.
Biochemical Applications
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Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity.
- Data Table: Enzyme Inhibition Activity
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Bioconjugation :
- The compound's reactive functional groups make it suitable for bioconjugation applications, where it can be linked to biomolecules for targeted drug delivery systems.
- Case Study : A study highlighted the successful conjugation of this compound with antibodies, enhancing the specificity and efficacy of targeted therapies against cancer cells.
Industrial Applications
-
Synthesis of Novel Compounds :
- This compound serves as a precursor for synthesizing other bioactive compounds, expanding its utility in drug discovery.
- Data Table: Synthetic Pathways
Reaction Type Starting Material Product Yield (%) Condensation Methyl N-formyl... Compound C 85 Reduction Compound D Methyl N-formyl... 90 -
Material Science :
- The compound's properties are being explored for use in developing advanced materials, particularly those requiring specific chemical reactivity or stability under various conditions.
Mechanism of Action
The mechanism of action of EINECS 281-220-6 involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
EINECS 281-220-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can reveal differences in reactivity, stability, and applications, providing insights into the distinct properties of EINECS 281-220-6 .
Biological Activity
Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies from diverse sources.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, amino acid-based compounds have been shown to possess antibacterial, antifungal, and antiprotozoal activities. The structural components of these compounds, such as the formyl and keto groups, are believed to play a crucial role in their interaction with biological macromolecules like proteins and nucleic acids .
The mechanism of action for this compound likely involves:
- Hydrogen Bonding : The formyl and keto groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their functionality.
- Hydrophobic Interactions : The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their activity and modulating various biochemical pathways .
Pharmacological Potential
The compound has been investigated for its potential pharmacological properties, including:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through various biochemical pathways.
- Analgesic Properties : There is interest in the analgesic potential of such compounds, which may provide alternative pain relief options .
Synthesis and Evaluation
A study reported on the synthesis of a series of amino acid derivatives, including this compound, which were evaluated for their biological activities. The synthesized compounds were tested against various bacterial strains, demonstrating effective antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis
A comparative analysis of this compound with similar compounds revealed distinct biological activities. For example:
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 16 | Antibacterial |
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate | 32 | Antifungal |
Other Amino Acid Derivatives | 8 - 64 | Antimicrobial |
This table illustrates the varying degrees of effectiveness among related compounds, highlighting the unique properties of this compound.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced symptoms of inflammation and pain compared to control groups. These findings support further investigation into its clinical applications .
Properties
CAS No. |
83898-12-8 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C13H15NO4/c1-10(11-6-4-3-5-7-11)14(9-16)12(8-15)13(17)18-2/h3-10,12H,1-2H3/t10?,12-/m0/s1 |
InChI Key |
YXILPKRGFXXFBH-KFJBMODSSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N(C=O)[C@@H](C=O)C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C=O)C(C=O)C(=O)OC |
Origin of Product |
United States |
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